molecular formula C21H13ClFN5OS B2575544 2-chloro-7-(2-fluorophenyl)-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine CAS No. 923682-28-4

2-chloro-7-(2-fluorophenyl)-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine

Cat. No. B2575544
CAS RN: 923682-28-4
M. Wt: 437.88
InChI Key: SOEVTCLAOPWVQX-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several different functional groups and rings, including a chromeno ring, a tetrazolo ring, and a pyrimidine ring. These types of structures are often found in biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the core structure, followed by the addition of the various functional groups. The exact process would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple aromatic rings would likely make the molecule relatively flat and rigid .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For example, the chloro group might be susceptible to nucleophilic substitution reactions, while the tetrazolo ring might participate in cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the balance between its polar and nonpolar regions, and its stability would be affected by the presence of the aromatic rings .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Anti-inflammatory and Antinociceptive Activities : Compounds derived from thiazolo[3,2-a]pyrimidine, synthesized using related chemical structures, showed significant anti-inflammatory and antinociceptive activities, indicating potential for the development of new analgesic and anti-inflammatory drugs (Alam et al., 2010).

  • Antimicrobial Activity : Novel chromone-pyrimidine coupled derivatives were synthesized and evaluated for their in vitro antifungal and antibacterial activity. Compounds bearing specific groups on the chromone and pyrimidine rings showed potent antimicrobial activity, suggesting their potential as new antimicrobial agents (Tiwari et al., 2018).

Photophysical and Chemical Properties

  • Fluorescence Characteristics : The study of pyrimido[5,4-e]thiazolo[3,2-a]pyrimidine derivatives revealed certain compounds exhibiting strong fluorescence intensity. These findings indicate potential applications in developing new fluorescent probes for biochemical and medical research (Ebrahimpour et al., 2017).

Multicomponent Synthesis and Drug Development

  • Catalyst-Free Synthesis : Research demonstrated a catalyst-free, efficient method for synthesizing diverse pharmaceutical compounds, including chromeno[2,3-d]pyrimidine derivatives. This approach highlights the potential for developing environmentally friendly synthesis methods for complex molecules (Brahmachari and Nayek, 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its biological targets. Many compounds with similar structures are known to interact with various enzymes or receptors, influencing their activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. As with any chemical, appropriate precautions should be taken when handling it to avoid potential health risks .

Future Directions

Future research on this compound could involve further exploration of its synthesis and characterization, as well as investigation of its potential biological activities. This could include in vitro and in vivo studies to evaluate its effects on various biological targets .

properties

IUPAC Name

4-chloro-11-(2-fluorophenyl)-9-thiophen-2-yl-8-oxa-12,13,14,15,17-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2(7),3,5,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClFN5OS/c22-11-7-8-15-13(10-11)18-17(20(29-15)16-6-3-9-30-16)19(12-4-1-2-5-14(12)23)28-21(24-18)25-26-27-28/h1-10,19-20H,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOEVTCLAOPWVQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2C3=C(C4=C(C=CC(=C4)Cl)OC3C5=CC=CS5)NC6=NN=NN26)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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